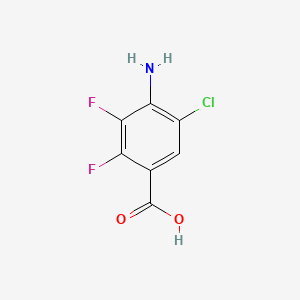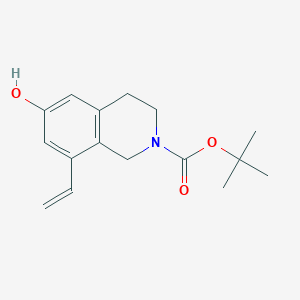
tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate: is a chemical compound with the molecular formula C14H19NO3 . It is part of the isoquinoline family, which is known for its diverse biological activities and applications in medicinal chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,2,3,4-tetrahydroisoquinoline and di-tert-butyl dicarbonate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using solvents like tetrahydrofuran (THF) and reagents such as 4-dimethylaminopyridine (DMAP) to facilitate the reaction.
Industrial Production Methods: Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate can undergo oxidation reactions to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert the compound into its fully saturated isoquinoline form.
Substitution: The compound can participate in substitution reactions, particularly at the ethenyl and hydroxy positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like halogens (e.g., bromine) and nucleophiles (e.g., amines) are used under controlled conditions.
Major Products:
Oxidation: Quinoline derivatives.
Reduction: Fully saturated isoquinoline derivatives.
Substitution: Various substituted isoquinoline derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Synthesis of Complex Molecules: tert-Butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate is used as an intermediate in the synthesis of more complex organic molecules.
Biology:
Biological Studies: The compound is used in biological studies to understand the behavior of isoquinoline derivatives in biological systems.
Medicine:
Drug Development: It serves as a precursor in the development of pharmaceutical compounds with potential therapeutic effects.
Industry:
Wirkmechanismus
The mechanism of action of tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate involves its interaction with specific molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
- tert-Butyl 8-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 6-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
- tert-Butyl 5-hydroxy-3,4-dihydroisoquinoline-2-carboxylate
Uniqueness:
- Structural Differences: The presence of the ethenyl group in tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate distinguishes it from other similar compounds, providing unique reactivity and potential biological activity .
- Reactivity: The ethenyl group allows for additional chemical modifications, making it a versatile intermediate in organic synthesis .
Eigenschaften
Molekularformel |
C16H21NO3 |
|---|---|
Molekulargewicht |
275.34 g/mol |
IUPAC-Name |
tert-butyl 8-ethenyl-6-hydroxy-3,4-dihydro-1H-isoquinoline-2-carboxylate |
InChI |
InChI=1S/C16H21NO3/c1-5-11-8-13(18)9-12-6-7-17(10-14(11)12)15(19)20-16(2,3)4/h5,8-9,18H,1,6-7,10H2,2-4H3 |
InChI-Schlüssel |
MPCKZMCEVFRDIC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC2=C(C1)C(=CC(=C2)O)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-[(2S)-4-tert-butoxycarbonyl-2-methyl-piperazin-1-yl]phenyl]boronic acid](/img/structure/B13904429.png)
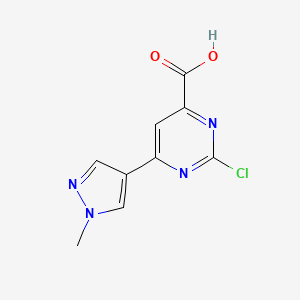


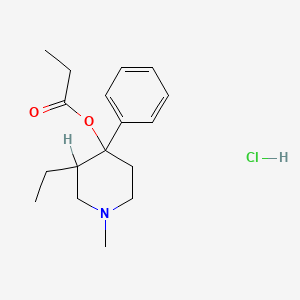
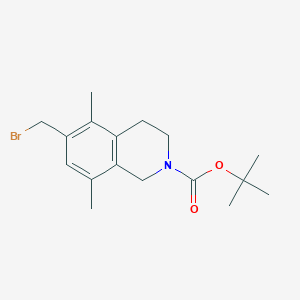

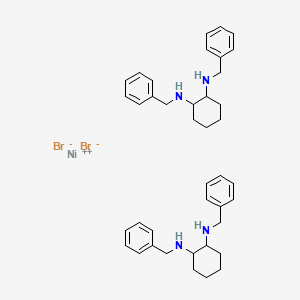
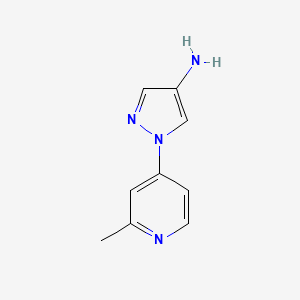

![methyl (Z)-2-[(3S,6'R,7'S,8'aS)-6'-ethenyl-2-oxospiro[1H-indole-3,1'-3,5,6,7,8,8a-hexahydro-2H-indolizine]-7'-yl]-3-methoxyprop-2-enoate](/img/structure/B13904484.png)
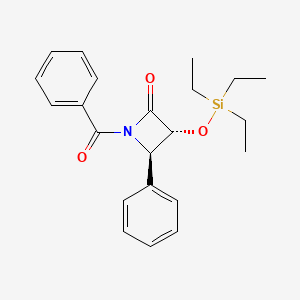
![Methyl 4-[2-oxo-2-(1,3-thiazol-2-ylamino)ethoxy]benzoate](/img/structure/B13904489.png)
